
2-Hydrazinyl-6-methylnicotinonitrile
Overview
Description
o-Nitrophenyl β-D-Galactopyranoside: is a synthetic compound widely used in biochemical research. It is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. This compound is primarily used as a substrate for the enzyme β-galactosidase, which hydrolyzes it to produce galactose and o-nitrophenol, a yellow-colored compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Nitrophenyl β-D-Galactopyranoside can be synthesized through the reaction of o-nitrophenol with β-D-galactopyranosyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of o-Nitrophenyl β-D-Galactopyranoside involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: o-Nitrophenyl β-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing galactose and o-nitrophenol .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH that is optimal for the enzyme’s activity, usually around pH 7.0 to 8.0 .
Major Products Formed: The major products of the hydrolysis reaction are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically at 420 nm .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of nicotinonitriles, including 2-hydrazinyl-6-methylnicotinonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and brain (SF-268) tumors. For instance, certain substituted nicotinonitriles demonstrated higher inhibitory effects compared to standard chemotherapeutics like Doxorubicin .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and other molecular targets associated with tumor growth and proliferation. For example, nicotinonitriles have been identified as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases .
Compound | Target | Effect | Reference |
---|---|---|---|
This compound | EGFR | Inhibition of cell proliferation | |
Substituted Nicotinonitriles | Various cancer lines | Cytotoxicity |
Agricultural Applications
Plant Growth Regulators
Compounds similar to this compound have been explored as potential plant growth regulators. Research has indicated that derivatives can enhance plant growth by modulating hormonal pathways or by acting as signaling molecules in plant development .
Case Study: Synthesis and Testing
A study synthesized several derivatives of this compound and evaluated their effects on plant growth parameters such as height, leaf area, and biomass accumulation. Results showed that certain derivatives significantly improved growth metrics compared to untreated controls .
Material Science
Electrochemical Applications
Recent investigations have suggested that nicotinonitrile derivatives can be utilized in the development of electrochemical sensors due to their electron-rich nature. This property allows them to participate in redox reactions, making them suitable for detecting various analytes in chemical sensors .
Summary of Findings
The applications of this compound span multiple scientific disciplines, showcasing its versatility:
- Medicinal Chemistry: Significant anticancer activity with mechanisms involving protein kinase inhibition.
- Agriculture: Potential use as plant growth regulators with demonstrated efficacy in enhancing growth parameters.
- Material Science: Promising applications in the development of electrochemical sensors.
Mechanism of Action
o-Nitrophenyl β-D-Galactopyranoside acts as a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and o-nitrophenyl moieties. This reaction results in the formation of galactose and o-nitrophenol. The latter can be detected spectrophotometrically, providing a measure of the enzyme’s activity .
Comparison with Similar Compounds
p-Nitrophenyl β-D-Galactopyranoside: Similar to o-Nitrophenyl β-D-Galactopyranoside but with the nitro group in the para position.
4-Methylumbelliferyl β-D-Galactopyranoside: Another substrate for β-galactosidase that produces a fluorescent product upon hydrolysis.
Uniqueness: o-Nitrophenyl β-D-Galactopyranoside is unique due to its high solubility in water and the distinct yellow color of its hydrolysis product, o-nitrophenol. This makes it particularly useful for colorimetric assays where visual detection is required .
Biological Activity
2-Hydrazinyl-6-methylnicotinonitrile is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological assessments.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl nicotinonitrile with hydrazine hydrate. This reaction can be conducted under reflux conditions in ethanol to yield the desired hydrazone compound. Characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy and IR spectroscopy to confirm the structure.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Hydrazones have shown significant antimicrobial properties against various pathogens. In studies evaluating the antimicrobial efficacy of hydrazone derivatives, compounds similar to this compound demonstrated notable inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported in the range of 50-100 µg/mL, indicating potent activity compared to standard antibiotics .
2. Anticancer Activity
Research has highlighted the anticancer potential of hydrazone derivatives. For instance, derivatives synthesized from similar structures exhibited IC50 values ranging from 4 to 17 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
3. Anti-inflammatory Effects
The anti-inflammatory properties of hydrazones have been explored through in vitro assays measuring cytokine release and nitric oxide production. Compounds related to this compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Case Studies
Several studies have investigated the biological activities of hydrazone derivatives, providing insights into their mechanisms and efficacy:
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of hydrazone compounds, including those derived from this compound, against clinical isolates. The results indicated that certain modifications in the hydrazone structure enhanced antibacterial activity, with specific substitutions leading to improved MIC values .
Case Study 2: Anticancer Mechanisms
In another investigation focused on anticancer activity, derivatives were tested against multiple cancer cell lines. The results showed that specific structural features correlated with increased cytotoxicity and apoptosis induction. For example, compounds with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells .
Research Findings
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Activity Type | Tested Compound(s) | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
---|---|---|---|---|
Antimicrobial | Hydrazone derivatives | E. coli, S. aureus | 50-100 µg/mL | Cell wall disruption |
Anticancer | Similar hydrazones | A549, MCF-7 | 4-17 µM | Apoptosis induction |
Anti-inflammatory | Hydrazone derivatives | Macrophages | - | Cytokine inhibition |
Properties
IUPAC Name |
2-hydrazinyl-6-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXWMLECVAIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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